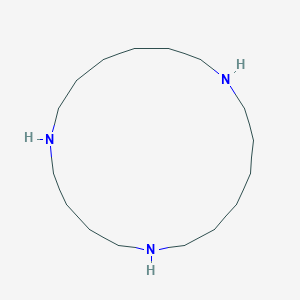![molecular formula C29H46N4O8 B12521346 Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate CAS No. 653574-13-1](/img/structure/B12521346.png)
Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate is a complex organic compound that belongs to the class of peptides. This compound is characterized by its unique sequence of amino acids, which include valine, isoleucine, threonine, and norvaline, each protected by a benzyloxycarbonyl group. The compound is often used in various scientific research applications due to its specific structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino groups using benzyloxycarbonyl chloride. Each amino acid is then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The final product is obtained after the methyl esterification of the carboxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide chain is assembled on a solid resin support. This method allows for efficient purification and high yield of the desired peptide.
化学反应分析
Types of Reactions
Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: The benzyloxycarbonyl protecting groups can be removed through hydrogenation.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include deprotected peptides, oxidized threonine derivatives, and substituted amino acid residues.
科学研究应用
Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
作用机制
The mechanism of action of Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by mimicking natural substrates or ligands. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
相似化合物的比较
Similar Compounds
- Methyl N-[(benzyloxy)carbonyl]-L-phenylalaninate
- Methyl N-benzyloxycarbonylglycinate
- Methyl N-[(benzyloxy)carbonyl]-L-threonyl-L-phenylalaninate
Uniqueness
Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate is unique due to its specific sequence of amino acids and the presence of both L- and D-isomers. This configuration imparts distinct structural and functional properties, making it valuable for specialized research applications.
属性
CAS 编号 |
653574-13-1 |
|---|---|
分子式 |
C29H46N4O8 |
分子量 |
578.7 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R,3R)-3-methyl-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoyl]amino]butanoyl]amino]pentanoate |
InChI |
InChI=1S/C29H46N4O8/c1-8-13-21(28(38)40-7)30-27(37)24(19(6)34)32-26(36)23(18(5)9-2)31-25(35)22(17(3)4)33-29(39)41-16-20-14-11-10-12-15-20/h10-12,14-15,17-19,21-24,34H,8-9,13,16H2,1-7H3,(H,30,37)(H,31,35)(H,32,36)(H,33,39)/t18-,19-,21+,22+,23-,24+/m1/s1 |
InChI 键 |
CIFOSQPVPRQIME-HTECONTDSA-N |
手性 SMILES |
CCC[C@@H](C(=O)OC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]([C@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CCCC(C(=O)OC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


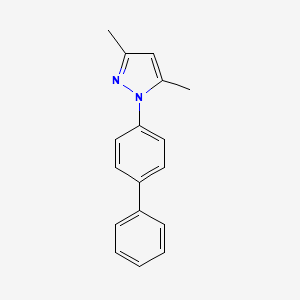

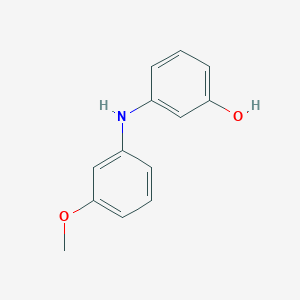
![4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12521292.png)
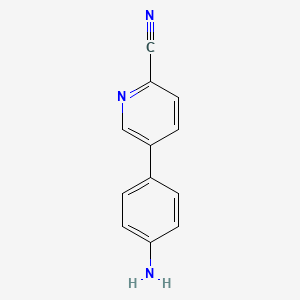

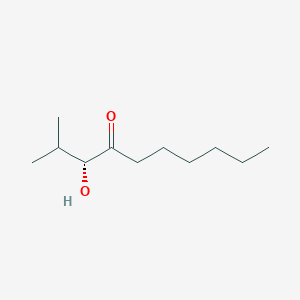
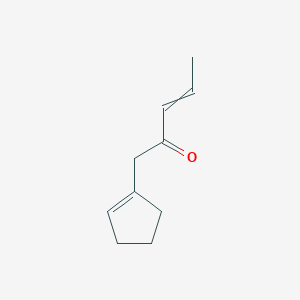
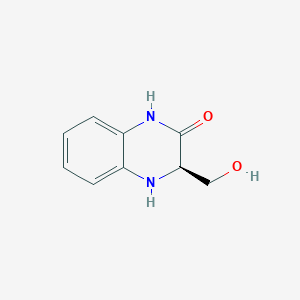
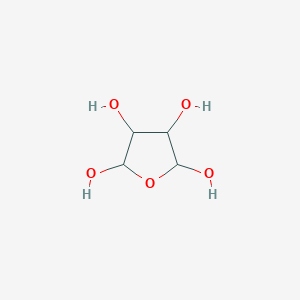
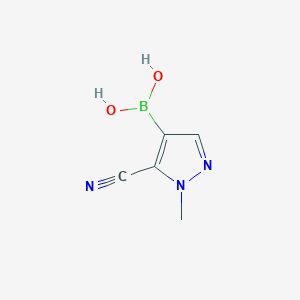
![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro-](/img/structure/B12521329.png)
